2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride
Description
Chemical Identity and Nomenclature
The systematic IUPAC name this compound encodes critical structural features:
- A chromen-4-one backbone (positions 5,7-dihydroxy-substituted) serving as the flavonoid scaffold.
- A 2-chlorophenyl group at position 2, introducing aromatic hydrophobicity and electronic effects.
- A (2R,3S)-configured pyrrolidine ring at position 8, bearing hydroxymethyl and methyl substituents, contributing stereochemical complexity.
- Hydrochloride salt formation , enhancing solubility for pharmacological applications.
Key synonyms include enantiomerically pure (+)-trans-2-(2-chlorophenyl)-5,7-dihydroxy-8-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-chromen-4-one hydrochloride, reflecting its stereospecific synthesis. The molecular formula is $$ \text{C}{22}\text{H}{23}\text{Cl}2\text{NO}6 $$, with a molecular weight of 492.33 g/mol.
Historical Development and Discovery Timeline
The compound emerged from systematic efforts to optimize flavopiridol-derived CDK inhibitors:
- 2004 : Preliminary work on racemic trans/cis pyrrolidine-flavone hybrids identified broad CDK inhibitory activity but lacked enantiomeric specificity.
- 2006 : Patent WO2007148158A1 disclosed the enantioselective synthesis of the (+)-trans enantiomer, demonstrating superior CDK4/cyclin D1 inhibition (IC₅₀ = 0.18 μM) compared to other stereoisomers.
- 2008–2015 : Preclinical studies focused on pharmacokinetic optimization, leveraging the hydrochloride salt to improve aqueous solubility while retaining target affinity.
This timeline underscores the transition from racemic mixtures to stereochemically pure therapeutics, addressing earlier limitations in potency and selectivity.
Structural Relationship to Flavonoid Alkaloids
The compound hybridizes flavonoid and alkaloid domains:
- Flavonoid motif : The chromen-4-one core (positions 5,7-dihydroxy) mirrors natural flavones like apigenin, which inherently modulate kinase pathways.
- Alkaloid integration : The (2R,3S)-pyrrolidine ring introduces a nitrogen-containing heterocycle, a hallmark of alkaloids, enhancing interaction with ATP-binding pockets of CDKs.
Comparative analysis with simpler flavonoid alkaloids (e.g., rohitukine) reveals that the chlorophenyl and hydroxymethyl-pyrrolidine substitutions confer:
Properties
IUPAC Name |
2-(2-chlorophenyl)-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVTUOCTLAERQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one; hydrochloride , commonly known as Riviciclib , is a synthetic organic molecule classified as a flavone-based cyclin-dependent kinase (CDK) inhibitor. Its potential applications primarily lie in the field of oncology due to its antineoplastic activity.
Chemical Structure and Properties
- IUPAC Name : 2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one
- CAS Registry Number : 920113-02-6
- Molecular Formula : C21H21Cl2NO5
- Molecular Weight : 438.3 g/mol
Riviciclib functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By inhibiting CDKs, Riviciclib can effectively halt the proliferation of cancer cells. This inhibition is particularly significant for CDK4/6 and CDK2, which are often dysregulated in various cancers. The compound's ability to suppress these kinases leads to cell cycle arrest in cancerous cells, thereby reducing tumor growth.
Anticancer Properties
- Inhibition of Tumor Growth : Riviciclib has demonstrated significant anticancer efficacy in various preclinical models. Studies have shown that it effectively inhibits the growth of multiple cancer cell lines, including those derived from breast and lung cancers .
- Cell Cycle Arrest : Research indicates that Riviciclib induces G1 phase cell cycle arrest in cancer cells, which is associated with decreased expression of cyclins that promote progression through the cell cycle . This mechanism is crucial for its therapeutic potential.
- Combination Therapies : Riviciclib has been evaluated in combination with other chemotherapeutics, enhancing overall efficacy and potentially overcoming resistance mechanisms observed in some malignancies .
Pharmacological Profile
The pharmacological profile of Riviciclib includes:
| Parameter | Value |
|---|---|
| Compound Class | Synthetic organic |
| Antineoplastic Activity | Yes |
| CDK Inhibition | Yes (CDK4/6 and CDK2) |
| Clinical Trials | Ongoing |
Case Study: Efficacy in Breast Cancer
A recent study evaluated Riviciclib's effectiveness against hormone receptor-positive breast cancer cells. The results indicated a marked reduction in cell viability at concentrations as low as 1 µM. The study also highlighted synergistic effects when used alongside hormonal therapies like tamoxifen .
Research Findings
- Toxicity Profile : Initial toxicity assessments suggest that Riviciclib exhibits a favorable safety profile compared to other CDK inhibitors, with reduced off-target effects observed in normal cells .
- Mechanistic Insights : Further research has elucidated that Riviciclib not only inhibits CDKs but also modulates several signaling pathways associated with apoptosis and DNA repair mechanisms, enhancing its potential as a multi-targeted therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest analogues include:
Functional Group Impact
- Pyrrolidine vs.
- Hydroxymethyl Group : Unique to the target compound, this group could enhance hydrogen bonding with ATP-binding pockets in CDKs, similar to interactions observed in Flavopiridol’s hydroxylated side chain .
- Chlorophenyl Substituent : Common across analogues, this group likely contributes to hydrophobic interactions with kinase domains .
Physicochemical Properties
| Property | Target Compound | Flavopiridol | CAS 131740-09-5 |
|---|---|---|---|
| Molecular Weight | 438.30 g/mol¹ | 401.83 g/mol | 438.30 g/mol |
| Molecular Formula | C₂₁H₂₁Cl₂NO₅·HCl | C₂₁H₂₀ClNO₅ | C₂₁H₂₁Cl₂NO₅ |
| Solubility | Enhanced (HCl salt) | Moderate | Moderate (HCl salt) |
| Storage Conditions | 2–8°C (inert) | Room temperature | 2–8°C (inert) |
Research Findings and Implications
- Kinase Inhibition Potential: While Flavopiridol’s CDK1/CDK4 inhibition is well-documented, the target compound’s pyrrolidine-hydroxymethyl moiety may offer improved selectivity for CDK isoforms due to steric and electronic effects .
- Crystallographic Studies: SHELX programs (e.g., SHELXL, SHELXS) have been pivotal in resolving the stereochemistry of similar flavonoids, suggesting their utility in characterizing the target compound’s polymorphic forms .
- Stability and Formulation: The hydrochloride salt form and pseudopolymorphic variants (as seen in ) highlight strategies to optimize bioavailability, a challenge for many flavonoid-derived therapeutics .
Preparation Methods
Aldol Condensation
2-Hydroxyacetophenone reacts with 2-chlorobenzaldehyde under basic conditions to form a chalcone intermediate. This step is critical for introducing the 2-chlorophenyl group and establishing the chromenone backbone.
| Reagents/Conditions | Yield (%) | Reference |
|---|---|---|
| NaOH (10% aqueous), methanol, 0°C → RT | 20.1 | |
| Microwave-assisted, DIPA, ethanol | 17–88 |
Mechanism :
- Aldol Addition : Nucleophilic attack of the enolate (from 2-hydroxyacetophenone) on the aldehyde carbonyl.
- Cyclization : Intramolecular oxa-Michael addition under acidic/basic conditions to form the chromenone ring.
Demethylation (Optional)
If methoxy-protected intermediates are used, demethylation with agents like BBr₃ or pyridine-HCl introduces hydroxyl groups at C5 and C7.
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| BBr₃ | DCE | RT | >70 | |
| Pyridine-HCl | Quinoline | 100°C | 31 |
Pyrrolidine Ring Assembly
The (2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidine moiety is synthesized via stereoselective methods to ensure correct stereochemistry.
Chiral Resolution
Enantiomerically pure pyrrolidine intermediates are obtained using chiral auxiliaries like (-)-dibenzoyl tartaric acid (DBTA).
| Step | Reagents/Conditions | Chiral Auxiliary | Yield (%) | Reference |
|---|---|---|---|---|
| Salt Formation | (-)-DBTA, methanol, RT | (-)-DBTA | 74 | |
| Free Base Recovery | NaOH (50%), H₂O | – | 99 |
Functionalization
The pyrrolidine ring is functionalized to include the hydroxymethyl group via Grignard reactions or epoxide ring-opening .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Grignard Addition | CH₂(OH)MgBr, THF, 0°C → RT | 2-(Hydroxymethyl)pyrrolidine | |
| Epoxide Ring-Opening | H₂O, acidic conditions | 3-Hydroxy derivative |
Coupling Chromenone and Pyrrolidine
The pyrrolidine moiety is attached to the chromenone core via nucleophilic substitution or cross-coupling reactions.
Bromination and Substitution
The chromenone is brominated at C8, followed by displacement with the pyrrolidine amine.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 63 | |
| Amine Displacement | Pyrrolidine, K₂CO₃, DMF, 60°C | 44 |
Heck Reaction (Alternative)
For aryl halides, Heck coupling introduces the pyrrolidine-aryl bond.
| Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂, PPh₃ | DMF, 100°C, 12 h | 55 |
Hydrochloride Salt Formation
The free base is protonated with HCl to form the hydrochloride salt, enhancing solubility.
| Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|
| HCl (gas), ethanol, 0°C → RT | Ethanol | >95 | |
| HCl (aq), lyophilization | H₂O/EtOH | 99 |
Key Challenges and Solutions
- Stereochemical Control :
- Demethylation Efficiency :
- Coupling Yields :
Comparative Analysis of Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
